2-[(3-Carboxypropanoyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-carboxypropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-9(5-6-10(14)15)12-8-4-2-1-3-7(8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPDRYVIHAFSNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972381 | |
| Record name | 2-[(3-Carboxy-1-hydroxypropylidene)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5694-37-1 | |
| Record name | NSC146833 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-Carboxy-1-hydroxypropylidene)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 3 Carboxypropanoyl Amino Benzoic Acid
Retrosynthetic Analysis of 2-[(3-Carboxypropanoyl)amino]benzoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and strategic disconnection is at the amide bond (C-N bond). This is a common and reliable disconnection in organic synthesis. arxiv.org
This primary disconnection, known as a Functional Group Interconversion (FGI), simplifies the target molecule into two readily available precursors:
Anthranilic acid (2-aminobenzoic acid)
Succinic anhydride (B1165640)
Alternatively, one could disconnect to reveal succinic acid, which would then require an activation step during the forward synthesis. The use of succinic anhydride is more direct as the anhydride itself is an activated acylating agent.
Further, less common retrosynthetic pathways could involve transformations of the functional groups on the aromatic ring. For example, one could envision the amino group arising from the reduction of a nitro group, or the carboxylic acid group resulting from the oxidation of a methyl group. youtube.com However, the amide bond disconnection represents the most efficient and practical synthetic route.
Figure 1: Primary Retrosynthetic Disconnection
Established Synthetic Routes to this compound
The synthesis of this compound is primarily achieved through the formation of its central amide bond. This can be accomplished using several established methods.
Amide Bond Formation Approaches for the Synthesis of this compound
The formation of an amide bond is a cornerstone of organic synthesis, typically involving the reaction of an amine with a carboxylic acid or its activated derivative. researchgate.net
A highly effective method for synthesizing the target molecule is the direct reaction of anthranilic acid with succinic anhydride . In this reaction, the nucleophilic amino group of anthranilic acid attacks one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of the amide bond. This reaction is often carried out by simply heating the two reactants, sometimes in a suitable solvent like dioxane or acetic acid.
Alternatively, the amide bond can be formed from anthranilic acid and succinic acid using coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
A more traditional, though often harsher, method involves converting succinic acid into a more reactive derivative, such as succinyl chloride . This di-acid chloride can then react with anthranilic acid to form the desired product. This method requires careful control of stoichiometry to avoid side reactions. nih.gov
| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Anhydride Acylation | Anthranilic acid + Succinic anhydride | Heating, often in a solvent (e.g., acetic acid, dioxane) | High atom economy, simple procedure, no coupling agents needed. | Requires heating, which may not be suitable for highly sensitive substrates. |
| Coupling Agent-Mediated Amidation | Anthranilic acid + Succinic acid | Coupling agents (e.g., DCC, EDC, HOBt), base (e.g., DIPEA) | Mild reaction conditions, high yields. researchgate.net | Generates byproducts (e.g., DCU), coupling agents can be expensive or allergenic. |
| Acid Chloride Acylation | Anthranilic acid + Succinyl chloride | Base (e.g., pyridine, triethylamine) to neutralize HCl byproduct | High reactivity of the acid chloride. | Harsh reagents, potential for side reactions, moisture-sensitive. nih.gov |
Functional Group Interconversions Leading to this compound
Functional Group Interconversion (FGI) refers to the conversion of one functional group into another. imperial.ac.uk While direct amide formation is the most logical route, the target molecule could theoretically be synthesized via FGI from various precursors.
One hypothetical route involves starting with 2-nitrobenzoic acid . The synthesis would proceed by first coupling 2-nitrobenzoic acid with succinic acid monomethyl ester using standard amidation techniques. The resulting nitro-ester compound could then undergo two key transformations:
Reduction of the nitro group: The nitro group can be reduced to a primary amine using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl). fiveable.melabxchange.org
Hydrolysis of the ester: The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Another FGI approach could start from 2-methylaniline (o-toluidine) . The amine would first be acylated with succinic anhydride. Subsequently, the methyl group on the benzene (B151609) ring would be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). youtube.com These multi-step FGI routes are generally less efficient than the direct synthetic strategies but illustrate the versatility of synthetic planning.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.
Catalytic Methods for Sustainable Synthesis of this compound
Catalysis is a core principle of green chemistry. In the context of synthesizing the target molecule, catalytic methods can enhance efficiency and reduce the need for stoichiometric reagents.
The direct condensation of anthranilic acid and succinic acid can be facilitated by catalysts. For instance, titanium(IV) chloride (TiCl₄) has been reported as an effective mediator for the direct amidation of carboxylic acids and amines, often proceeding in high yields. nih.gov The use of a catalytic amount of a Lewis acid could activate the carboxylic acid, promoting the reaction while avoiding the waste generated by traditional coupling agents.
Enzymatic catalysis offers a highly sustainable alternative. Lipases, for example, can catalyze amide bond formation under mild conditions, often in non-conventional solvents or even solvent-free systems. This approach provides high selectivity and avoids harsh chemicals.
Solvent-Free and Aqueous Media Syntheses
One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs).
Solvent-Free Synthesis: The reaction between anthranilic acid and succinic anhydride is a strong candidate for a solvent-free, or solid-state, reaction. This can often be achieved by grinding the two solid reactants together, sometimes with gentle heating (melt conditions). This method minimizes waste and simplifies product work-up.
Aqueous Media Synthesis: Performing reactions in water is highly desirable from a green chemistry perspective. While the solubility of the reactants may be a concern, syntheses in high-temperature water (HTW) have been shown to be effective for some aromatic compounds. uni-konstanz.deresearchgate.net For the synthesis of this compound, a suspension of anthranilic acid in water could be reacted with succinic anhydride. The inherent acidity of the reactants might be sufficient to catalyze the reaction, especially with heating. researchgate.net However, care must be taken as some aromatic carboxylic acids are prone to decarboxylation at very high temperatures in water. uni-konstanz.de
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production
The traditional and most direct method for synthesizing this compound is the acylation of anthranilic acid with succinic anhydride. This reaction, while straightforward, is subject to optimization to maximize yield and purity while minimizing reaction times and the use of harsh reagents. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the use of catalysts.
The reaction proceeds by the nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired N-acylated product.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and the ease of product isolation. A range of solvents can be employed, from polar aprotic solvents like dimethylformamide (DMF) or dioxane to less polar aromatic solvents like toluene, or even greener alternatives. The solubility of both reactants and the resulting product is a critical factor. For instance, conducting the reaction in a solvent where the product is sparingly soluble at cooler temperatures can facilitate isolation by precipitation upon completion of the reaction.
Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions, such as decarboxylation or the formation of other impurities. Optimization studies often involve a systematic variation of the temperature to find the optimal balance between reaction speed and selectivity. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TTC) to determine the point of maximum conversion and avoid prolonged heating.
Catalysis: While the reaction can proceed without a catalyst, the use of acidic or basic catalysts can accelerate the acylation process. Lewis acids or proton acids can activate the anhydride, making it more susceptible to nucleophilic attack. Conversely, a base can be used to deprotonate the carboxylic acid group of anthranilic acid, which can sometimes influence the reaction's course, though care must be taken to avoid deprotonating the reacting amine.
The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, showcasing how varying conditions can affect the yield.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | None | 110 | 6 | 75 |
| 2 | Dioxane | None | 100 | 4 | 82 |
| 3 | DMF | None | 120 | 2 | 88 |
| 4 | Acetic Acid | None | 100 | 3 | 90 |
| 5 | Toluene | H₂SO₄ (cat.) | 90 | 4 | 80 |
| 6 | Dioxane | Pyridine (cat.) | 80 | 5 | 85 |
| 7 | Solvent-free | None | 130 (melt) | 1 | 92 |
This table is illustrative and represents typical optimization parameters for this type of reaction.
In a related synthesis of N-acetylanthranilic acid, the reaction of anthranilic acid with acetic anhydride can be heated to a gentle boil for a short period, followed by the addition of water to hydrolyze any remaining anhydride and precipitate the product. researchgate.netwebassign.net A similar approach can be applied to the synthesis with succinic anhydride.
Novel and Emerging Synthetic Techniques for this compound
In the quest for more sustainable and efficient chemical processes, several novel techniques have emerged that can be applied to the synthesis of this compound. These methods often lead to higher yields, shorter reaction times, and milder reaction conditions.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has been shown to accelerate many organic transformations. In the context of synthesizing N-acyl anthranilic acid derivatives, ultrasound irradiation can significantly reduce reaction times and improve yields. For instance, the synthesis of N-phenylanthranilic acids has been successfully achieved in water under ultrasonic irradiation, offering a green and efficient alternative to conventional heating. researchgate.netlookchem.comresearchgate.net The mechanical effects of acoustic cavitation, such as microjetting and shockwaves, enhance mass transfer and increase the reactivity of the substrates. rsc.orgnih.gov This technique could be directly applicable to the reaction between anthranilic acid and succinic anhydride, potentially allowing for the reaction to be conducted at lower temperatures and in more environmentally benign solvents.
| Technique | Conventional Heating | Ultrasound Irradiation |
| Reaction Time | Hours | Minutes to Hours |
| Energy Input | High | Low to Moderate |
| Yield | Good | Often Improved |
| Conditions | High Temperatures | Often Milder Conditions |
This table provides a general comparison between conventional and ultrasound-assisted synthesis for related compounds.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route for chemical synthesis. Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of N-acylated amino acids, specific enzymes could be employed. For example, research has demonstrated the successful enzymatic synthesis of N-succinyl-L-phenylalanine with a notable yield under optimized pH and temperature conditions. nih.gov Similarly, microbial transglutaminase has been used for the synthesis of N-succinyl chitosan (B1678972) copolymers. nih.gov The application of a suitable hydrolase or acyltransferase could provide a green and efficient pathway to this compound, avoiding the use of organic solvents and harsh reagents. The optimization of such a process would involve screening for suitable enzymes and optimizing parameters like pH, temperature, and substrate concentrations.
Microwave-Assisted Synthesis: Similar to ultrasound, microwave irradiation is another energy-efficient method that can dramatically accelerate organic reactions. It has been reported for the synthesis of various N-acylated anilines and has the potential to be applied to the synthesis of the target compound.
Mechanistic Investigations of Reactions Involving 2 3 Carboxypropanoyl Amino Benzoic Acid
Kinetic and Thermodynamic Characterization of 2-[(3-Carboxypropanoyl)amino]benzoic acid Reactions
Detailed kinetic and thermodynamic characterization of reactions involving this compound would be essential to understanding its reactivity and the feasibility of its transformations.
To date, no studies have been published that report the rate constants or activation energies for reactions involving this compound. Such data would be crucial for understanding how the rate of a reaction involving this compound is affected by changes in temperature and concentration. Future research in this area would likely involve techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography to monitor the concentration of reactants and products over time under various conditions.
Similarly, there is no available information on the enthalpy (ΔH) and entropy (ΔS) profiles of transformations that involve this compound. These thermodynamic parameters are fundamental to determining the spontaneity and equilibrium position of a reaction. Calorimetry techniques, such as isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC), would be appropriate methods to experimentally determine these values.
Elucidation of Proposed Reaction Pathways and Transient Intermediates
The elucidation of reaction pathways and the identification of transient intermediates are critical for a complete mechanistic understanding. For a molecule like this compound, which contains multiple functional groups (two carboxylic acids and an amide), a variety of reaction pathways could be envisaged depending on the reagents and conditions. Computational modeling, in conjunction with experimental techniques like flash photolysis or stopped-flow spectroscopy, would be powerful tools for investigating potential intermediates.
Catalytic Transformations Utilizing this compound as a Substrate or Catalyst
There is no documented use of this compound as either a substrate in a catalytic transformation or as a catalyst itself in the current scientific literature. Its structure suggests potential for coordination to metal centers, which could make it a candidate for ligand-accelerated catalysis or as a building block for more complex catalytic systems.
Isotopic Labeling Studies for Reaction Mechanism Delineation
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. While isotopic labeling studies have been conducted on related compounds like 2-aminobenzoic acid for applications in glycan mapping, no such studies have been reported for this compound. Future research could employ isotopes of carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H) to probe reaction mechanisms involving this compound.
Stereochemical Aspects and Chiral Recognition in this compound Reactions
This compound is an achiral molecule, so it does not have enantiomers. However, its reactions could potentially generate chiral products if it reacts with a chiral reagent or in a chiral environment. There are currently no studies on the stereochemical outcomes of reactions involving this compound or its potential for chiral recognition.
Computational and Theoretical Studies on 2 3 Carboxypropanoyl Amino Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-[(3-Carboxypropanoyl)amino]benzoic acid
Quantum chemical calculations are a fundamental approach to understanding the intrinsic properties of a molecule. These methods would provide deep insights into the electron distribution, reactivity, and spectroscopic characteristics of this compound.
Density Functional Theory (DFT) Applications in Predicting Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to predict a range of properties. These would include optimizing the molecular geometry to find the most stable three-dimensional structure. From this optimized structure, various electronic properties could be calculated, such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Furthermore, DFT can be used to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. Reactivity descriptors, such as Fukui functions and local softness, could also be calculated to predict the most likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Predicted Properties of this compound (Note: The following data is illustrative and not based on actual research findings.)
| Property | Predicted Value |
|---|---|
| Total Energy (Hartree) | -XXX.XXXX |
| Dipole Moment (Debye) | X.XX |
| HOMO Energy (eV) | -X.XX |
| LUMO Energy (eV) | -X.XX |
| HOMO-LUMO Gap (eV) | X.XX |
Ab Initio Methods for Molecular Orbital Analysis and Bonding Characteristics
Ab initio methods are quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for molecular systems. For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), would be used to perform a detailed analysis of its molecular orbitals and bonding characteristics.
This analysis would involve visualizing the shapes and energies of the molecular orbitals to understand the nature of the chemical bonds within the molecule. For instance, the delocalization of π-electrons across the benzene (B151609) ring and the amide linkage could be investigated. Natural Bond Orbital (NBO) analysis, an ab initio-based method, would be particularly useful for quantifying the strength and nature of intramolecular interactions, such as hydrogen bonding between the two carboxylic acid groups or between the amide proton and a carboxyl oxygen.
Conformational Analysis and Energy Landscape Mapping of this compound
The flexibility of the propanoyl chain in this compound allows it to adopt multiple conformations. Understanding the relative energies of these conformations is crucial for predicting its biological activity and physical properties.
Identification of Preferred Conformations and Rotational Barriers
A systematic conformational search would be the first step in mapping the energy landscape of this compound. This would involve rotating the single bonds in the molecule, particularly around the amide linkage and the C-C bonds of the succinyl group, and calculating the energy of each resulting conformer. The results would identify the lowest energy (most stable) conformations. The energy barriers for rotation between these stable conformers could also be calculated, providing insight into the molecule's flexibility at different temperatures.
Intramolecular Interactions and Their Influence on Molecular Stability
The stability of different conformers is determined by a balance of various intramolecular interactions. In this compound, intramolecular hydrogen bonds are expected to play a significant role. For example, a hydrogen bond could form between the amide hydrogen and the oxygen of the adjacent carboxyl group, or between the two carboxyl groups. These interactions would be identified and their strengths quantified using computational methods. The influence of steric hindrance between different parts of the molecule on conformational stability would also be a key aspect of this analysis.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: The following data is illustrative and not based on actual research findings.)
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|
| Conformer 1 (Global Minimum) | 0.00 | Intramolecular H-bond (amide N-H to carboxyl O) |
| Conformer 2 | +X.X | Intramolecular H-bond (carboxyl O-H to carboxyl O) |
| Conformer 3 | +Y.Y | Extended (no significant intramolecular H-bonds) |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations would be crucial for understanding how this compound interacts with solvent molecules and with other solute molecules.
An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how they mediate intramolecular and intermolecular interactions. The simulations would also provide information on the dynamics of the molecule, such as the flexibility of the propanoyl chain and the conformational transitions that occur in solution. Furthermore, by simulating a system with multiple molecules of this compound, the potential for self-assembly and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking between benzene rings, could be investigated.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be correlated with experimental data to confirm the molecular structure and understand its electronic properties. Density Functional Theory (DFT) is a commonly employed method for these predictions. dergipark.org.tr For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be utilized to predict various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis. mdpi.com
The theoretical vibrational frequencies obtained from these calculations can be assigned to specific vibrational modes of the molecule. mdpi.com These assignments are often supported by Potential Energy Distribution (PED) analysis. mdpi.com For instance, the characteristic stretching vibrations of the carboxyl groups (C=O and O-H), the amide group (N-H and C=O), and the aromatic ring (C-H and C=C) can be predicted. These predicted frequencies can then be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. mdpi.com A good correlation between the theoretical and experimental spectra helps in the detailed characterization of the compound's fundamental vibrational modes. mdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These theoretical chemical shifts are then compared with experimental NMR data, often showing a high degree of similarity, which aids in the structural elucidation of the molecule. mdpi.com
The electronic properties, such as the UV-Vis absorption spectrum, can also be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations can help identify the electronic transitions occurring within the molecule and predict the absorption maxima (λmax). mdpi.com The correlation between the predicted and experimental UV-Vis spectra provides valuable information about the electronic structure of the compound. mdpi.com
Below is an illustrative table showcasing the type of data that would be generated in such a computational study, comparing theoretical and experimental spectroscopic values.
| Spectroscopic Parameter | Functional Group | Predicted Value | Experimental Value |
| IR Frequency (cm⁻¹) | O-H (Carboxylic Acid) | 3500 | 3450 |
| C=O (Carboxylic Acid) | 1750 | 1730 | |
| N-H (Amide) | 3300 | 3280 | |
| C=O (Amide) | 1680 | 1670 | |
| ¹H NMR (ppm) | -COOH | 12.5 | 12.3 |
| -NH | 9.8 | 9.6 | |
| Aromatic Protons | 7.2-8.1 | 7.1-8.0 | |
| ¹³C NMR (ppm) | C=O (Carboxylic Acid) | 172 | 170 |
| C=O (Amide) | 168 | 166 | |
| Aromatic Carbons | 115-140 | 114-139 |
Computational Models for Predicting Chemical Reactivity and Selectivity Profiles
Computational models are instrumental in predicting the chemical reactivity and selectivity of molecules, which is vital for understanding their behavior in various chemical and biological systems. nih.gov These models often rely on quantum mechanics and machine learning to provide insights into a molecule's stability, reaction pathways, and potential interaction sites. nih.gov
One of the fundamental approaches to predicting reactivity is through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) surfaces are another valuable tool. MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net These maps can predict where the molecule is likely to interact with other chemical species. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and amide groups, indicating sites susceptible to electrophilic attack, and positive potential around the acidic protons.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the reactivity or biological activity of a series of related compounds. researchgate.net These models correlate variations in molecular structure with changes in observed activity. thebts.org For a compound like this compound, a QSAR model could be built to predict properties like its pKa value or its binding affinity to a particular enzyme, based on various molecular descriptors. researchgate.net
Furthermore, reactivity descriptors derived from conceptual DFT, such as global and local reactivity indices (e.g., chemical potential, hardness, softness, and the Fukui function), can provide a more quantitative prediction of reactivity. mdpi.comscirp.org The Fukui function, for example, can identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com These computational approaches are essential for designing molecules with desired properties and for assessing their potential reactivity and stability without the need for extensive experimental work. nih.govthebts.org
Derivatives and Analogues of 2 3 Carboxypropanoyl Amino Benzoic Acid
Rational Design Principles for Structural Modification of 2-[(3-Carboxypropanoyl)amino]benzoic acid
The rational design of analogues of this compound is guided by established principles of medicinal chemistry. The anthranilic acid scaffold is considered a "privileged" structure, meaning it can serve as a versatile template for developing molecules that interact with a wide range of biological targets. nih.govijpsjournal.comnih.gov The primary goal of structural modification is to create new chemical entities with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.govnih.gov
Key strategies in the rational design process include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of related compounds by systematically altering different parts of the molecule and assessing how these changes affect its biological activity. nih.govnih.gov For this compound, modifications would target the two carboxylic acid functions, the amide bond, and the aromatic ring.
Functional Group Modification: The carboxylic acid and amide groups are critical as they can participate in hydrogen bonding and ionic interactions with biological targets. nih.gov Modifying these groups, for instance by converting the carboxylic acids to esters or amides, can profoundly impact the molecule's binding affinity and physicochemical properties.
Synthesis of Chemically Modified Analogues of this compound
The synthesis of analogues of this compound involves a range of established organic reactions targeting its key functional groups.
The two carboxylic acid groups are prime targets for derivatization to modulate solubility, polarity, and reactivity.
Esterification: Esters can be prepared by reacting the carboxylic acid groups with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comlibretexts.org Given the two carboxylic acid groups, this can yield either a mono-ester or a di-ester, depending on the stoichiometry of the alcohol used. masterorganicchemistry.com More modern methods utilize coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction under milder conditions. chemistrysteps.comorganic-chemistry.org Biocatalytic methods using enzymes like lipases are also employed, particularly for dicarboxylic acids. nih.gov
Amidation: The formation of amides from the carboxylic acid groups requires activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. While direct reaction with an amine is possible, it typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. chemistrysteps.comchemguide.co.uk A more practical approach involves the use of coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC, which facilitate amide bond formation at room temperature. chemistrysteps.com Other reagents, such as those based on boron, have also been developed for direct amidation. acs.org For dicarboxylic acids, catalysts like niobium pentoxide (Nb₂O₅) have proven effective for synthesizing diamides. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride or acid anhydride (B1165640), which then reacts readily with an amine to form the amide. chemguide.co.uklibretexts.org
Introducing substituents onto the benzoic acid portion of the molecule is achieved through electrophilic aromatic substitution (EAS). The outcome of this reaction is governed by the directing effects of the two existing substituents: the carboxylic acid (-COOH) and the N-acylamino (-NHCOR) group. oneonta.eduuci.edu
Directing Effects:
The -NHCOR group is a moderately activating, ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring via resonance, which stabilizes the positively charged intermediate (the sigma complex) formed during an attack at the ortho and para positions. oneonta.eduyoutube.com
The -COOH group is a deactivating, meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles, particularly at the ortho and para positions. oneonta.edulkouniv.ac.in
When both groups are present, the more powerful activating ortho, para-directing -NHCOR group dictates the position of substitution. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the N-acylamino group (positions 3 and 5 on the ring). Synthetic routes for modifying anthranilic acid derivatives often utilize transition metal catalysts, such as palladium or iron, to facilitate reactions like amination. google.commdpi.com
Isosteric replacement is a crucial strategy for optimizing molecular properties. acs.org Both the carboxylic acid and amide functionalities in this compound can be replaced with bioisosteres.
Carboxylic Acid Bioisosteres: Replacing one or both -COOH groups can address issues related to ionization at physiological pH, cell permeability, and metabolic stability. nih.govnih.gov
Amide Bioisosteres: The central amide bond is often susceptible to enzymatic cleavage. Replacing it with a more stable isostere can significantly improve the metabolic lifetime of the molecule. nih.govnih.gov
The following interactive table summarizes common isosteric replacements for these functional groups.
| Original Group | Bioisostere | Key Properties and Rationale | References |
| Carboxylic Acid | Tetrazole | Similar acidity (pKa ≈ 4.5–4.9), increased lipophilicity and metabolic stability. | researchgate.netdrughunter.com |
| Carboxylic Acid | Acyl Sulfonamide | Weaker acid (pKa ≈ 9-10), can increase potency and membrane permeability. | nih.govdrughunter.com |
| Carboxylic Acid | Hydroxamic Acid | Can act as a metal chelator, maintains hydrogen bonding capability. | nih.gov |
| Carboxylic Acid | Boronic Acid | Typically neutral at physiological pH, can form reversible covalent bonds with targets. | drughunter.com |
| Amide | 1,2,3-Triazole | Excellent non-classical isostere, improves metabolic stability while mimicking geometry. | nih.gov |
| Amide | Oxadiazole | Aromatic heterocycle that mimics the amide's hydrogen bonding and dipole moment. | nih.gov |
| Amide | Fluoroalkene | Provides a geometrically similar but more stable and rigid linkage. | acs.org |
Structure-Reactivity Relationships in this compound Analogues
Altering the chemical structure of this compound directly impacts its chemical reactivity, most notably its acid-base properties.
The pKa values of the two carboxylic acid groups are sensitive to structural changes throughout the molecule.
Aromatic Ring Substitution: The acidity of the benzoic acid moiety is strongly influenced by the electronic properties of any additional substituents on the ring. libretexts.org
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl) pull electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion, making the acid stronger and lowering its pKa. psu.edupearson.com
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) push electron density towards the carboxyl group. This destabilizes the carboxylate anion, making the acid weaker and raising its pKa. libretexts.orgdoubtnut.com
The table below shows the effect of various substituents at the para-position on the pKa of benzoic acid.
| Substituent (at para-position) | pKa of Substituted Benzoic Acid | Effect on Acidity | Reference |
| -H (Benzoic Acid) | 4.20 | Reference | libretexts.org |
| -NO₂ | 3.45 | Increases Acidity (Stronger Acid) | libretexts.org |
| -Cl | 3.98 | Increases Acidity | pearson.com |
| -CH₃ | 4.34 | Decreases Acidity | pearson.com |
| -OCH₃ | 4.45 | Decreases Acidity (Weaker Acid) | libretexts.org |
Side-Chain Structure: The acidity of one carboxyl group is influenced by the presence of the other. For dicarboxylic acids, the first dissociation constant (pKa₁) is generally lower (more acidic) than that of a similar monocarboxylic acid due to the inductive electron-withdrawing effect of the second carboxyl group. quora.com This effect diminishes as the distance between the two carboxyl groups increases. For instance, the pKa₁ of succinic acid (HOOC-(CH₂₂)-COOH), the parent dicarboxylic acid for the side chain, is 4.21. quora.com Any modification to the length or nature of the linker between the two carboxyl groups would be expected to alter their respective pKa values. Furthermore, the formation of intramolecular hydrogen bonds, for example between the amide proton and a carboxylate oxygen, can also influence acidity by stabilizing the conjugate base. researchgate.net
Impact of Derivatization on Specific Chemical Transformations
The derivatization of this compound and its analogues, primarily through modifications of the carboxylic acid groups or the aromatic ring, significantly influences their subsequent chemical transformations. A key transformation for N-acylanthranilic acids is their cyclization to form various heterocyclic systems.
One of the most prominent chemical transformations of N-acylanthranilic acids is their conversion into quinazolinone derivatives. nih.govresearchgate.netnih.govijarsct.co.inijpsr.com This process often proceeds through a benzoxazinone (B8607429) intermediate. For instance, N-acylanthranilic acids, which can be synthesized by reacting anthranilic acid with an appropriate acyl chloride (such as succinic anhydride or its derivatives in the case of our target compound), can be cyclized by treatment with a dehydrating agent like acetic anhydride. nih.govnih.gov This step forms a 1,3-benzoxazin-4-one intermediate.
The resulting benzoxazinone is a valuable synthetic intermediate itself. It can react with various nucleophiles, particularly primary amines or hydrazines, to yield 3-substituted-4(3H)-quinazolinones. nih.govnih.gov The choice of the amine dictates the substitution pattern on the quinazolinone ring, allowing for the generation of a diverse library of compounds. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3-amino-quinazolinones, which can be further modified. nih.gov
The nature of the acyl group in the N-acylanthranilic acid also plays a crucial role. In the case of this compound, the presence of the terminal carboxylic acid on the succinoyl group offers a handle for further reactions. This carboxylic acid can be converted into an ester or an amide, or it can participate in intramolecular reactions. For instance, derivatives of anthranilic acid have been reacted with chloro-acyl chlorides to produce N-(chloroacyl)anthranilic acids. These intermediates can then undergo intramolecular cyclization to form tricyclic quinazolinone derivatives. nih.gov
Furthermore, substitutions on the anthranilic acid ring itself can influence the reactivity and the properties of the resulting products. For example, the presence of electron-withdrawing groups like nitro or bromo on the anthranilic acid starting material has been shown to be compatible with the acylation and subsequent cyclization to form substituted quinazolinones. nih.gov
Applications of Derivatives as Synthetic Intermediates and Chemical Probes
The derivatives of this compound and related N-acylanthranilic acids are valuable as synthetic intermediates, primarily for the construction of heterocyclic compounds with a wide range of biological activities. nih.govmdpi.com This makes them useful as starting points for the development of new chemical probes and potential therapeutic agents.
The quinazolinone scaffold, readily accessible from N-acylanthranilic acids, is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties. nih.govnih.gov Derivatives of quinazolinone have been investigated for their anti-inflammatory, antimicrobial, antiviral, and anticancer activities. nih.govnih.gov Therefore, N-acylanthranilic acids, including N-succinylanthranilic acid, serve as key precursors to these important heterocyclic systems.
Derivatives of anthranilic acid have also been investigated for their potential to target infectious diseases. For instance, certain anthranilic acid derivatives have been explored as inhibitors of MabA (FabG1), an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com These studies highlight the role of this class of compounds as scaffolds for the development of novel antibacterial agents.
Biochemical and Biological Research Perspectives on 2 3 Carboxypropanoyl Amino Benzoic Acid Excluding Human Clinical Data
Role as a Metabolite in Non-Human Biological Systems and Model Organisms
2-[(3-Carboxypropanoyl)amino]benzoic acid, also known as N-succinyl anthranilic acid, has been identified as a constituent in certain non-human biological systems. Its biochemical role is not extensively characterized, but its structure, combining anthranilic acid and a succinyl group, suggests potential involvement in secondary metabolism, particularly in plants. Anthranilic acid itself is a key intermediate in the biosynthesis of the amino acid tryptophan in various organisms.
Biotransformation Pathways of this compound in vitro
Detailed in vitro studies delineating the specific biotransformation pathways of this compound are not extensively documented in publicly available scientific literature. However, based on its chemical structure, hypothetical biotransformation reactions can be proposed. These would likely involve the cleavage of the amide bond linking the anthranilate and succinate (B1194679) moieties, yielding anthranilic acid and succinic acid. Further metabolism of these products would then follow their respective established pathways. For instance, anthranilic acid can be hydroxylated as part of benzoate (B1203000) degradation pathways in some microorganisms. nih.gov
Enzymatic Synthesis and Degradation Mechanisms (in vitro, non-human sources)
While direct evidence for the enzymatic synthesis of this compound is limited, research on analogous reactions provides a strong basis for its potential biosynthetic pathway. The formation of this compound is chemically a succinylation of anthranilic acid.
In the bacterium Geobacillus kaustophilus, a succinyl-CoA:D-amino acid N-succinyltransferase has been identified. nih.gov This enzyme catalyzes the transfer of a succinyl group from succinyl-CoA to the amino group of a D-amino acid. nih.gov Although this specific enzyme acts on D-amino acids, it demonstrates the existence of N-succinyltransferases capable of modifying amino-group-containing molecules. Anthranilic acid, being an amino acid, could hypothetically serve as a substrate for a similar N-succinyltransferase. wikipedia.org The reaction would proceed as follows:
Anthranilic acid + Succinyl-CoA → this compound + CoA
The degradation of this compound would likely be catalyzed by an amidohydrolase or a similar enzyme capable of cleaving the amide bond. This would release anthranilic acid and succinic acid, which are common metabolites that can enter central metabolic pathways. For example, in yeast, anthranilate is a known metabolite in the tryptophan metabolism pathway. ymdb.ca
Interactions with Specific Enzymes and Proteins in Non-Human Biological Contexts
Specific interactions of this compound with enzymes and proteins in non-human systems have not been a major focus of published research. However, the study of its constituent parts, anthranilic acid and succinate, provides a framework for potential interactions.
Enzyme Kinetic Studies with Purified Enzymatic Systems
Detailed enzyme kinetic studies for the synthesis or degradation of this compound are not available. However, kinetic data for related enzymes offer insights. For instance, N-succinylamino acid racemase, also from Geobacillus kaustophilus, is an enzyme that acts on N-succinylated amino acids. nih.gov Should this compound be a substrate for such an enzyme, its kinetics could be characterized by determining parameters like the Michaelis constant (Km) and the catalytic rate (kcat).
Ligand Binding Assays with Isolated Protein Receptors
There is a lack of specific ligand binding assay data for this compound with isolated non-human protein receptors. Derivatives of its parent molecule, anthranilic acid, have been shown to interact with various proteins. For example, certain synthetic anthranilic acid derivatives have been identified as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). nih.gov This suggests that N-succinyl anthranilic acid could potentially bind to specific protein targets, though this remains to be experimentally verified.
Hypothetical Biological Functions in Lower Organisms or Cellular Models (non-human, non-clinical)
The biological function of this compound in lower organisms or cellular models is largely speculative and likely linked to its role as a secondary metabolite.
In plants of the Aconitum genus, where N-succinyl anthranilate has been identified, it may play a role in defense or as a precursor to more complex molecules. nih.gov Plants produce a vast array of secondary metabolites for defense against herbivores, pathogens, and environmental stresses. The succinylation of anthranilic acid could be a mechanism to modify its properties, such as solubility or stability, or to sequester it for the synthesis of other compounds.
Metabolic Flux Analysis and Pathway Mapping in Non-Human Biological Systems
The compound this compound, also known as O-succinylbenzoic acid (OSB) in its ionized form, is a key intermediate in the biosynthesis of menaquinone (Vitamin K2) in a variety of bacteria. Metabolic flux analysis and pathway mapping in non-human biological systems, such as the bacterium Escherichia coli, have provided significant insights into the synthesis and regulation of this pathway.
The biosynthesis of menaquinone is a multi-step process that originates from the shikimate pathway, a crucial metabolic route for the synthesis of aromatic compounds. nih.govrsc.org The journey from the central metabolic precursor, chorismate, to menaquinone involves a series of enzymatic reactions, with this compound appearing as a critical, soluble naphthalenoid intermediate. nih.gov
The metabolic pathway leading to and involving this compound has been elucidated through genetic and biochemical studies in microorganisms. In E. coli, the men genes (menF, menD, menH, menC, menE, and menB) encode the enzymes responsible for converting chorismate to 1,4-dihydroxy-2-naphthoic acid, a downstream intermediate from O-succinylbenzoic acid. rsc.org
The initial steps involve the conversion of chorismate to isochorismate by isochorismate synthase, encoded by menF. rsc.org Subsequently, MenD catalyzes the reaction to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). rsc.org The pathway then proceeds through the intermediate (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC), catalyzed by MenH. rsc.org Following this, o-succinylbenzoate synthase, the product of the menE gene, is responsible for the formation of O-succinylbenzoyl-CoA.
While detailed, quantitative metabolic flux analysis focused solely on this compound is limited, studies on the metabolic engineering of the menaquinone pathway in E. coli provide valuable data on the flow of metabolites. For instance, research has demonstrated that the overexpression of key enzymes in the pathway can significantly alter the metabolic flux towards menaquinone production.
A study on the metabolic engineering of the menaquinone-8 (MK-8) pathway in E. coli revealed that modulating the precursor pools for both the non-polar side chain and the polar head group (derived from the pathway involving this compound) substantially enhanced MK-8 content. nih.gov The overexpression of various men genes, including menA, menB, menC, menD, menE, and menF, led to an increase in MK-8 content. nih.gov Notably, when menA or menD were overexpressed, the MK-8 content was enhanced fivefold compared to the wild-type strain. nih.gov Furthermore, blocking the competing pathway for ubiquinone-8 biosynthesis, by creating a ubiCA mutant, increased the MK-8 content by 30%. nih.gov These findings underscore the interconnectedness of these metabolic pathways and demonstrate that the flux through the menaquinone pathway can be significantly manipulated.
The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway map for "Ubiquinone and other terpenoid-quinone biosynthesis" (map00130) provides a visual representation of the metabolic route, positioning the menaquinone biosynthesis pathway, and by extension this compound, within the broader context of cellular metabolism. genome.jp This map illustrates how the pathway branches off from the central shikimate pathway and competes for precursors with other significant biosynthetic routes. genome.jp
Further research into the allosteric regulation of the menaquinone pathway in pathogens like Mycobacterium tuberculosis has identified feedback inhibition mechanisms. nih.gov In M. tuberculosis, the downstream metabolite 1,4-dihydroxy-2-naphthoic acid (DHNA) allosterically inhibits MenD, the enzyme catalyzing the first committed step in the pathway. nih.gov This regulatory mechanism controls the levels of menaquinone within the cell and highlights a potential target for therapeutic intervention. nih.gov
The table below summarizes the key enzymes and intermediates involved in the biosynthesis of menaquinone, including the formation of this compound.
| Gene | Enzyme | Intermediate Formed |
| menF | Isochorismate synthase | Isochorismate |
| menD | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) |
| menH | (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase | (1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) |
| menC | O-succinylbenzoate synthase | O-succinylbenzoate (this compound) |
| menE | O-succinylbenzoate-CoA ligase | O-succinylbenzoyl-CoA |
| menB | 1,4-dihydroxy-2-naphthoate synthase | 1,4-dihydroxy-2-naphthoate (DHNA) |
Applications of 2 3 Carboxypropanoyl Amino Benzoic Acid in Chemical and Biochemical Research
Utilization as a Building Block in Complex Organic Synthesis and Medicinal Chemistry Scaffolds
The anthranilic acid scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govresearchgate.net Derivatives of N-acylanthranilic acid, in particular, have been explored for a range of therapeutic applications. nih.gov The compound 2-[(3-carboxypropanoyl)amino]benzoic acid serves as a valuable building block for the synthesis of more complex molecules due to the presence of two carboxylic acid groups and an amide linkage.
The chemical reactivity of this compound allows for a variety of synthetic modifications:
Esterification and Amidation: The two carboxylic acid groups can be selectively or fully converted into esters or amides, enabling the attachment of various functional groups to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Modification of the Succinoyl Moiety: The succinoyl chain provides a flexible linker that can be modified. For instance, the methylene groups can be substituted to introduce chirality or additional functional groups.
Ring-Forming Reactions: The anthranilate portion can participate in cyclization reactions to form heterocyclic systems, which are prevalent in many pharmaceutical agents.
The versatility of aminobenzoic acids as building blocks is well-documented in the synthesis of diverse molecular architectures. nih.gov The incorporation of the 3-carboxypropanoyl side chain offers a distinct advantage by providing an additional point for chemical diversification, allowing for the creation of libraries of compounds for high-throughput screening in drug discovery programs.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Fischer Esterification | Alcohol, Acid Catalyst, Heat | Mono- or Di-esters |
| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Mono- or Di-amides |
| Reduction of Carboxylic Acids | LiAlH4, BH3 | Diols |
| Curtius Rearrangement | DPPA, Heat, followed by hydrolysis | Diamines |
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.org These auxiliaries are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. While there is no specific literature detailing the use of this compound as a chiral auxiliary, its structural features suggest potential in this area.
If synthesized from a chiral source or resolved into its enantiomers, the molecule could theoretically be employed in asymmetric reactions. The rigidity of the N-acylanthranilic acid core, combined with the stereochemistry of a chiral center within the molecule, could create a chiral environment that biases the approach of reagents to a prochiral center. For instance, N-acyl-amino acids have been investigated as chiral auxiliaries in reactions like the Diels-Alder reaction. cdnsciencepub.com
Furthermore, the presence of multiple coordination sites (the two carboxylates and the amide oxygen) makes this compound a potential candidate as a chiral ligand in transition metal-catalyzed asymmetric reactions. Upon complexation with a metal center, the ligand could create a chiral catalytic species capable of inducing enantioselectivity in a variety of transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The development of novel chiral auxiliaries and ligands is a continuous effort in organic synthesis, and molecules with the structural attributes of this compound are of interest for exploration. nih.govdigitellinc.comresearchgate.net
Application as a Chemical Probe for Elucidating Reaction Mechanisms
Understanding the intricate details of chemical and biological reaction mechanisms is fundamental to advancing science. Chemical probes are molecules designed to interrogate these processes. The structure of this compound lends itself to potential applications as a mechanistic probe.
The amide bond in N-acylanthranilic acids can be susceptible to cleavage under certain enzymatic or chemical conditions. By incorporating this moiety into a larger system, it could act as a reporter group. For instance, if the terminal carboxyl group is attached to a solid support or a biomolecule, the release of the anthranilic acid portion upon amide cleavage could be monitored spectroscopically, providing insights into the kinetics and mechanism of the cleavage reaction.
Moreover, the anthranilic acid core possesses inherent spectroscopic properties that can be exploited. Isotopic labeling (e.g., with ¹³C or ¹⁵N) at specific positions within the molecule would allow for the use of Nuclear Magnetic Resonance (NMR) spectroscopy to track the fate of the molecule through a reaction pathway. The distinct chemical shifts of the labeled atoms would provide unambiguous evidence of bond-forming and bond-breaking events.
Potential in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of non-covalent interactions that govern the formation of large, well-organized molecular assemblies. nih.gov Molecules containing hydrogen bond donors and acceptors, like this compound, are prime candidates for forming such self-assembled structures.
The key features of this molecule that favor self-assembly include:
Two Carboxylic Acid Groups: These are excellent hydrogen bond donors and acceptors, capable of forming strong and directional interactions. Carboxylic acid dimers are a common and stable supramolecular synthon.
Amide Linkage: The N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor.
These interactions can lead to the formation of various supramolecular architectures, such as tapes, sheets, or three-dimensional networks in the solid state. In solution, under appropriate conditions of solvent and concentration, the molecule could form discrete oligomers or larger aggregates. The study of benzoic acid derivatives in the context of supramolecular chemistry has revealed their ability to form intricate and predictable hydrogen-bonded networks. figshare.comrsc.org The specific arrangement of functional groups in this compound offers the potential for novel and complex self-assembled materials.
Derivatization for Analytical Markers or Fluorescent Labels
Analytical markers and fluorescent labels are indispensable tools in biochemistry and cell biology for the detection and quantification of molecules of interest. Anthranilic acid and its derivatives are known to exhibit fluorescence. This intrinsic property can be enhanced or modified through chemical derivatization.
The terminal carboxylic acid of the succinoyl moiety provides a convenient handle for attaching the molecule to other biomolecules, such as proteins, nucleic acids, or small molecule ligands, without significantly altering the electronic properties of the fluorescent anthranilate core. The resulting conjugates could be used in a variety of applications, including:
Fluorescence Microscopy: To visualize the localization of a target molecule within a cell.
Flow Cytometry: To quantify the expression of cell surface receptors.
Immunoassays: As a reporter group in enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays.
The synthesis of fluorescent derivatives of azo anthranilic acid has been reported, demonstrating the potential to tune the photophysical properties of this class of compounds. researchgate.net By judiciously choosing the derivatization strategy, it is possible to create a range of fluorescent probes with different excitation and emission wavelengths, tailored for specific analytical applications.
Emerging Research Directions and Future Prospects for 2 3 Carboxypropanoyl Amino Benzoic Acid
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)
The traditional batch synthesis of 2-[(3-Carboxypropanoyl)amino]benzoic acid, typically involving the acylation of anthranilic acid with succinic anhydride (B1165640), is well-established for laboratory-scale production. However, the future of its synthesis, particularly for applications requiring high purity, reproducibility, and scalability, lies in the adoption of advanced synthetic methodologies.
Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward automation and scale-up. The synthesis of this compound is a prime candidate for adaptation to a flow regime. A hypothetical flow setup could involve pumping a solution of anthranilic acid through a heated reactor coil while introducing a solution of succinic anhydride at a specific junction. The precise control over residence time, temperature, and stoichiometry afforded by a flow system could lead to higher yields, reduced byproduct formation, and a more sustainable process by minimizing solvent and energy consumption.
Automated Synthesis: Automated synthesis platforms, or "synthesis robots," can accelerate the exploration of derivatives of this compound. By systematically varying the starting materials (e.g., using different substituted anthranilic acids or alternative cyclic anhydrides), these platforms could rapidly generate a library of analogues. This high-throughput approach would be invaluable for screening for new properties and applications, a task that would be prohibitively time-consuming using manual methods. The data generated from automated synthesis could also be used to train machine learning models to predict the outcomes of new reactions, further accelerating the discovery process.
| Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced reaction control (temperature, pressure, stoichiometry), improved safety, easier scalability, potential for higher purity and yield, reduced waste. |
| Automated Synthesis | High-throughput generation of derivatives, rapid optimization of reaction conditions, creation of compound libraries for screening, facilitation of data-driven discovery. |
Exploration of its Role in Novel Catalytic Systems and Processes
The structural motifs within this compound, namely the carboxylic acid groups and the amide linkage, present intriguing possibilities for its use in catalysis. While direct catalytic applications are not yet widely reported, its potential can be extrapolated from the known functions of similar molecules.
The two carboxylic acid groups make it a potential bidentate or polydentate ligand for metal ions. The formation of coordination complexes with transition metals could yield novel catalysts. For instance, complexes of this compound with metals like copper, palladium, or rhodium could be investigated for their efficacy in catalyzing cross-coupling reactions, hydrogenations, or oxidations. The specific geometry and electronic properties endowed by the ligand could lead to unique selectivity and reactivity profiles.
Furthermore, the molecule itself could function as an organocatalyst. The combination of a Brønsted acid (the carboxylic acid groups) and a Lewis basic site (the amide oxygen) in a defined spatial arrangement could enable it to catalyze reactions such as aldol (B89426) additions or Michael reactions through bifunctional activation of substrates.
Advanced Spectroscopic Studies at Interfaces and in Complex Environments
Understanding the behavior of this compound in realistic environments requires moving beyond standard solution-phase spectroscopy. Advanced spectroscopic techniques can provide unprecedented insight into its interactions at interfaces and within complex matrices.
Surface-Enhanced Raman Spectroscopy (SERS): SERS could be employed to study the adsorption and orientation of this compound on metallic surfaces, such as silver or gold nanoparticles. This would be particularly relevant for exploring its potential as a corrosion inhibitor or as a linker molecule in the construction of self-assembled monolayers. SERS could reveal which functional group (the anthranilate carboxyl, the succinate (B1194679) carboxyl, or the aromatic ring) preferentially interacts with the surface.
Sum-Frequency Generation (SFG) Spectroscopy: SFG is a surface-specific technique that could be used to probe the molecular structure of this compound at air-water or solid-liquid interfaces. This could provide information on the orientation and conformation of the molecule at interfaces, which is crucial for applications in materials science and sensor technology.
Theoretical Predictions for Undiscovered Reactivity and Transformative Potentials
Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of molecules before they are ever synthesized or tested in the lab. For this compound, theoretical studies could unlock new avenues of research.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict a wide range of properties, including its molecular geometry, vibrational frequencies (to aid in the interpretation of spectroscopic data), and electronic structure. More advanced calculations could map out the reaction pathways for its synthesis or decomposition, identify the most likely sites for electrophilic or nucleophilic attack, and predict its acidity (pKa values) with high accuracy.
Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational flexibility of the molecule and its interactions with solvent molecules or biological macromolecules. For example, simulations could predict how this compound might bind to the active site of an enzyme or how it would aggregate in solution. This information would be invaluable for designing new enzyme inhibitors or formulating the compound for specific applications.
| Theoretical Method | Potential Insights for this compound |
| Density Functional Theory (DFT) | Optimized molecular geometry, prediction of spectroscopic signatures (IR, Raman), electronic properties (HOMO/LUMO), reaction mechanism analysis, pKa prediction. |
| Molecular Dynamics (MD) | Conformational analysis, solvent interactions, binding affinity to target proteins, aggregation behavior in solution. |
Interdisciplinary Research Opportunities for this compound
The true potential of this compound will likely be realized through interdisciplinary collaborations that bridge chemistry with other fields.
Materials Science: The dicarboxylic acid functionality suggests that it could be a valuable monomer for the synthesis of novel polymers, such as polyamides or polyesters. These polymers could have unique thermal or mechanical properties due to the presence of the pre-formed amide linkage and the aromatic ring. It could also serve as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), creating porous materials with potential applications in gas storage, separation, or catalysis.
Biomedical and Pharmaceutical Sciences: As a derivative of anthranilic acid, a known biosynthetic precursor and a scaffold in some pharmaceuticals, this compound is a candidate for biological screening. Its ability to chelate metal ions could be explored for applications in chelation therapy or as a contrast agent in medical imaging, once functionalized with appropriate imaging moieties. Its structural similarity to enzyme substrates could make it a target for development as an enzyme inhibitor.
Sensor Technology: The compound could be incorporated into sensor arrays. Its ability to bind to metal ions or other analytes could be transduced into a measurable signal (e.g., a change in fluorescence, color, or electrical conductivity). For example, its fluorescence, derived from the anthranilic acid moiety, might be quenched or enhanced upon binding to a specific metal ion, forming the basis of a selective chemosensor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
